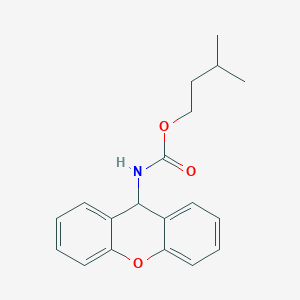
3-methylbutyl N-(9H-xanthen-9-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylbutyl N-(9H-xanthen-9-yl)carbamate is a chemical compound known for its unique structure and properties It is composed of a 3-methylbutyl group attached to a xanthenyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbutyl N-(9H-xanthen-9-yl)carbamate typically involves the reaction of 3-methylbutanol with 9H-xanthen-9-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistent quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3-methylbutyl N-(9H-xanthen-9-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized xanthenyl derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
3-methylbutyl N-(9H-xanthen-9-yl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-methylbutyl N-(9H-xanthen-9-yl)carbamate exerts its effects involves interactions with specific molecular targets. The xanthenyl moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methylbutyl N-(9H-xanthen-9-yl)carbamate
- 3-methylbutyl N-(9H-xanthen-9-yl)urea
- 3-methylbutyl N-(9H-xanthen-9-yl)amide
Uniqueness
This compound is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
7473-51-0 |
|---|---|
Formule moléculaire |
C19H21NO3 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
3-methylbutyl N-(9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C19H21NO3/c1-13(2)11-12-22-19(21)20-18-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)18/h3-10,13,18H,11-12H2,1-2H3,(H,20,21) |
Clé InChI |
HAQNCVUILMPHDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















